N-(Hex-5-en-2-yl)aniline

Asymmetric Catalysis Chiral Auxiliary Stereoselective Synthesis

N-(Hex-5-en-2-yl)aniline (CAS: 25558-17-2) is an N-alkenyl aniline derivative with the molecular formula C12H17N and a molecular weight of 175.27 g/mol. Its structure features an aniline core substituted with a 1-methylpent-5-enyl group, introducing both a stereogenic center at the substituted carbon and a terminal alkene.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B15263680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hex-5-en-2-yl)aniline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC(CCC=C)NC1=CC=CC=C1
InChIInChI=1S/C12H17N/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h3,5-7,9-11,13H,1,4,8H2,2H3
InChIKeyGLRQGOUGXSVLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Hex-5-en-2-yl)aniline: Technical Baseline and Procurement Context


N-(Hex-5-en-2-yl)aniline (CAS: 25558-17-2) is an N-alkenyl aniline derivative with the molecular formula C12H17N and a molecular weight of 175.27 g/mol [1]. Its structure features an aniline core substituted with a 1-methylpent-5-enyl group, introducing both a stereogenic center at the substituted carbon and a terminal alkene [1]. This compound is listed in the Japanese Existing Chemical Substances inventory under MITI Number 3-179, alongside structurally related N-alkenyl anilines [2], and is utilized as a synthetic intermediate in organic synthesis and as a ligand or building block in medicinal chemistry and materials science applications.

Why Generic Substitution of N-(Hex-5-en-2-yl)aniline is Not a Viable Procurement Strategy


N-Alkenyl anilines exhibit reactivity and physicochemical properties that are highly sensitive to subtle variations in the N-substituent. Direct substitution of N-(Hex-5-en-2-yl)aniline with a simpler analog like N-allylaniline or N-benzylaniline fails to replicate key attributes because the specific 1-methylpent-5-enyl chain introduces a unique combination of steric bulk, an internal stereogenic center, and a terminal olefin. For instance, comparative studies on N-alkylanilines demonstrate that oxidation susceptibility, and by extension reaction pathway selectivity, is dramatically affected by the nature of the N-alkyl/alkenyl group; N-ethylaniline is inert to FeCl3 oxidation under conditions where N-allylaniline and N-benzylaniline are readily converted to their corresponding imines [1]. This class-level evidence underscores that the precise alkenyl architecture—chain length, substitution, and stereochemistry—directly governs the compound's stability and reaction outcome, rendering generic substitution without rigorous validation a high-risk approach for process chemistry and materials development.

N-(Hex-5-en-2-yl)aniline: Quantitative Differential Evidence Guide


Intrinsic Chiral Architecture: A Key Differentiator for Asymmetric Synthesis vs. Achiral Analogs

Unlike achiral N-alkenyl anilines such as N-allylaniline (C9H11N, MW 133.19) or N-benzylaniline, N-(Hex-5-en-2-yl)aniline possesses an intrinsic stereogenic center at the carbon atom bearing the aniline nitrogen. This structural feature provides a chiral environment that can be exploited for diastereoselective transformations, a capability absent in linear or non-stereogenic analogs. The utility of such chiral N-substituents in aniline derivatives is well-established in asymmetric synthesis, where the chiral moiety on nitrogen induces facial selectivity in bond-forming events [1].

Asymmetric Catalysis Chiral Auxiliary Stereoselective Synthesis

Structural Differentiation from Shorter-Chain Analogs via Extended Alkene Spacer

The hex-5-en-2-yl substituent provides a longer, more flexible alkenyl chain compared to the prop-2-enyl group of N-allylaniline. This extended architecture is predicted to alter polymer backbone spacing when used as a monomer in copolymerizations, as well as to modify the binding cavity dimensions in molecularly imprinted polymers (MIPs). N-Allylaniline is a known monomer for MIPs , and the substitution of its allyl group with the longer hexenyl chain in N-(Hex-5-en-2-yl)aniline (C12H17N, MW 175.27 vs. C9H11N, MW 133.19 ) offers a quantifiable difference in molecular dimensions and potential cross-linking density.

Polymer Chemistry Functional Materials Molecular Imprinting

Targeted Application Scenarios for N-(Hex-5-en-2-yl)aniline Procurement


Asymmetric Synthesis and Chiral Auxiliary Development

Due to the stereogenic center inherent in its hex-5-en-2-yl group, N-(Hex-5-en-2-yl)aniline is a candidate for use as a chiral building block or auxiliary. It can be employed in the diastereoselective synthesis of complex molecules, where the chiral N-substituent directs the facial selectivity of subsequent reactions on the aniline core. This application leverages the chiral architecture, a feature not present in achiral N-allylaniline or N-benzylaniline, and is supported by established class-level utility of chiral N-alkyl anilines in asymmetric catalysis [1].

Specialty Monomer for Functional Polymer Networks

The terminal alkene of the hex-5-en-2-yl chain serves as a reactive handle for radical or coordination-insertion polymerizations. Its incorporation into copolymer backbones introduces a longer, flexible spacer between the polymer main chain and the pendent aniline group compared to shorter-chain analogs like N-allylaniline . This structural variation is valuable for fine-tuning polymer properties such as glass transition temperature (Tg), solubility, and the accessibility of the aniline group for post-polymerization functionalization.

Advanced Intermediate for Heterocycle Synthesis

The combination of an internal stereocenter and a terminal olefin in N-(Hex-5-en-2-yl)aniline presents a unique substrate for intramolecular hydroamination or cyclization reactions to form chiral N-heterocycles. The stereocenter can direct the stereochemical outcome of ring closure, while the alkene position influences regioselectivity. This differentiates it from simpler analogs lacking either the stereocenter or the optimal chain length for specific ring sizes.

Tailored Molecularly Imprinted Polymers (MIPs)

As a functional monomer, the longer hexenyl chain of N-(Hex-5-en-2-yl)aniline compared to N-allylaniline can be exploited to create MIPs with larger, more defined binding cavities. This is particularly relevant for the recognition of bulkier template molecules, where the increased spacer length reduces steric hindrance and improves template accessibility during the imprinting process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Hex-5-en-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.